molecular formula C7H11ClN2O4S B15319897 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride

2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride

Cat. No.: B15319897
M. Wt: 254.69 g/mol
InChI Key: QJXKAXJLHLIRRX-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a methanesulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride to form the intermediate 1-methyl-1H-pyrazol-4-yl methanesulfonate. This intermediate is then reacted with acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules, such as:

Uniqueness

What sets 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H11ClN2O4S

Molecular Weight

254.69 g/mol

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylsulfonyl]acetic acid;hydrochloride

InChI

InChI=1S/C7H10N2O4S.ClH/c1-9-3-6(2-8-9)4-14(12,13)5-7(10)11;/h2-3H,4-5H2,1H3,(H,10,11);1H

InChI Key

QJXKAXJLHLIRRX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CS(=O)(=O)CC(=O)O.Cl

Origin of Product

United States

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